molecular formula C13H16N2O5 B2514441 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 900000-85-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2514441
CAS No.: 900000-85-3
M. Wt: 280.28
InChI Key: YYJQKLYXEWLDEB-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide linkage, which can interact with biological targets.

Mechanism of Action

Mode of Action

The mode of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide It’s worth noting that compounds with similar structures have been reported to exhibit anticancer activity .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to interact with various cancer cell lines, suggesting potential involvement in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to understand the bioavailability and metabolic fate of this compound .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have shown anticancer activity, suggesting potential cytotoxic effects on cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as pH, temperature, and presence of other molecules could potentially affect the activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxalamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide: Unique due to its specific substitution pattern and oxalamide linkage.

    Benzo[d][1,3]dioxol-5-ylmethanol: Similar benzo[d][1,3]dioxole moiety but lacks the oxalamide linkage.

    N-(benzo[d][1,3]dioxol-5-yl)methylene-2-cyano-3-substituted phenylacrylohydrazides: Contains a benzo[d][1,3]dioxole moiety but different functional groups.

Uniqueness

This compound is unique due to its combination of the benzo[d][1,3]dioxole moiety and the oxalamide linkage, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-18-6-2-5-14-12(16)13(17)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJQKLYXEWLDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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